Cannabichromenic acid
Overview
Description
Cannabichromenic acid is a minor cannabinoid found in the Cannabis sativa plant. It is a precursor to cannabichromene, one of the many cannabinoids present in cannabis. The chemical formula of this compound is C22H30O4, and it has a molar mass of 358.478 g/mol . This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabichromenic acid is synthesized from cannabigerolic acid through the action of the enzyme this compound synthase . The biosynthesis involves the cyclization of cannabigerolic acid or its Z isomer, cannabinerolic acid . The reaction conditions typically involve the presence of this specific enzyme under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Cannabis sativa plants, followed by extraction and purification processes. The extraction is usually done using solvents like ethanol or supercritical carbon dioxide, which are then followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Cannabichromenic acid undergoes several types of chemical reactions, including:
Decarboxylation: This reaction involves the removal of a carboxyl group, converting this compound to cannabichromene.
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions:
Decarboxylation: Heat is commonly used to induce decarboxylation.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Decarboxylation: Cannabichromene is the primary product.
Oxidation and Reduction: Various oxidized and reduced derivatives of this compound.
Scientific Research Applications
Cannabichromenic acid has several scientific research applications, including:
Antibacterial Activity: It has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus, outperforming traditional antibiotics like vancomycin.
Pharmacological Studies: Research indicates that this compound may have potential benefits in treating neuropathic pain, neurodegenerative diseases, epilepsy, cancer, and skin disorders.
Biological Studies: It is used to study the endocannabinoid system and its interactions with various receptors in the body.
Mechanism of Action
Cannabichromenic acid exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It acts as an agonist at cannabinoid receptors CB1 and CB2.
Transient Receptor Potential Channels: It activates transient receptor potential vanilloid and ankyrin channels, leading to calcium influx and activation of calcium-sensitive enzymes.
Antibacterial Mechanism: It disrupts bacterial lipid membranes and alters bacterial nucleoid structures.
Comparison with Similar Compounds
Cannabichromenic acid is unique among cannabinoids due to its specific biosynthetic pathway and distinct pharmacological properties. Similar compounds include:
Cannabidiolic Acid: Shares a similar biosynthetic pathway but has different pharmacological effects.
Tetrahydrocannabinolic Acid: Another cannabinoid acid with psychoactive properties upon decarboxylation.
Cannabigerolic Acid: The precursor to all major cannabinoids, including this compound.
This compound stands out due to its potent antibacterial activity and its role as a precursor to cannabichromene, highlighting its importance in both scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHJHXJQMNWQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336859 | |
Record name | (+-)-Cannabichromenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20408-52-0, 185505-15-1 | |
Record name | Cannabichromenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Cannabichromenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Cannabichromenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABICHROMENIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CANNABICHROMENIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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